molecular formula C8H14N4O3 B3008291 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-51-8

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine

Cat. No.: B3008291
CAS No.: 1429418-51-8
M. Wt: 214.225
InChI Key: HUDMDJMDJDTZRN-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a methoxyethyl group, and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid with 2-methoxyethylamine under appropriate reaction conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base such as triethylamine. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 1-Ethyl-N-(2-methoxyethyl)-4-amino-1H-pyrazol-3-amine.

    Reduction: 1-Ethyl-N-(2-methoxyethyl)-4-hydroxylamino-1H-pyrazol-3-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-N-(2-methoxyethyl)piperidin-4-amine: Similar in structure but lacks the nitro group and pyrazole ring.

    1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar pyrazole core but different functional groups.

    N-Ethyl-N’-(2-methoxyethyl)ethanediamide: Similar functional groups but different core structure.

Uniqueness

1-Ethyl-N-(2-methoxyethyl)-4-nitro-1H-pyrazol-3-amine is unique due to the combination of its pyrazole ring, nitro group, and methoxyethyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-ethyl-N-(2-methoxyethyl)-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O3/c1-3-11-6-7(12(13)14)8(10-11)9-4-5-15-2/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDMDJMDJDTZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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